molecular formula C10H7NO2 B033812 Isoquinoline-6-carboxylic acid CAS No. 106778-43-2

Isoquinoline-6-carboxylic acid

Cat. No.: B033812
CAS No.: 106778-43-2
M. Wt: 173.17 g/mol
InChI Key: ADAHADRJWVCICR-UHFFFAOYSA-N
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Description

Isoquinoline-6-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

Isoquinoline-6-carboxylic acid (I6CA) is a derivative of isoquinoline, a type of heterocyclic aromatic organic compound Isoquinolines have been known to interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

Isoquinolines, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of I6CA with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Isoquinoline derivatives are involved in various biochemical pathways. For instance, they are implicated in the biosynthesis of flavonoids and alkaloids . Isoquinolines can influence the “flavonoid biosynthetic pathway” and the "flavonoid and flavonol biosynthetic pathway" . Alkaloids, including indole alkaloids, pyridine alkaloids, imidazole alkaloids, and quinoline alkaloids, were significantly accumulated in old leaves, and a total of 29 genes were associated with these substances .

Pharmacokinetics

The physicochemical properties of i6ca, such as its solubility and stability, suggest that it may have good bioavailability . It is soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . These properties could influence its absorption and distribution in the body.

Result of Action

Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-6-carboxylic acid can be synthesized through several methods. One common method involves the carboxylation of isoquinoline derivatives. For instance, the reaction of isoquinoline with carbon dioxide in the presence of a strong base such as sodium hydride can yield this compound. Another method involves the oxidation of isoquinoline-6-carboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of isoquinoline. This process typically involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under controlled conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it into isoquinoline-6-carboxaldehyde or isoquinoline-6-methanol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: Isoquinoline-6-carboxaldehyde, isoquinoline-6-methanol.

    Substitution: Halogenated isoquinoline derivatives, nitroisoquinoline derivatives.

Scientific Research Applications

Isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.

    Medicine: this compound derivatives exhibit various pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Comparison with Similar Compounds

Isoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

    Isoquinoline-5-carboxylic acid: Similar structure but different position of the carboxyl group, leading to different chemical properties and reactivity.

    Quinoline-6-carboxylic acid: A structural isomer with a nitrogen atom in a different position, resulting in distinct chemical behavior.

    Quinaldic acid: Another related compound with a carboxyl group on the quinoline ring, used in similar applications but with different reactivity.

This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHADRJWVCICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622653
Record name Isoquinoline-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106778-43-2
Record name 6-Isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106778-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-6-carboxylic acid
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Q & A

Q1: What are the natural sources of Isoquinoline-6-carboxylic acid derivatives?

A1: Research indicates that certain fungi species, particularly those belonging to the Sepedonium genus, produce this compound derivatives. For instance, Sepedonium ampullosporum produces a novel compound named Ampullosine (3-methyl-isoquinoline-6-carboxylic acid) []. This compound is responsible for the characteristic yellow color of the culture fluid []. Other species within the Sepedonium genus also produce Ampullosine, though its presence varies [].

Q2: Has the synthesis of this compound derivatives been explored?

A3: Yes, researchers have developed synthetic routes for specific this compound derivatives. One study details the synthesis of (3(R,S),6S,11b(R,S))-1,3,4,6,7,11b-hexahydro-4-oxo-3-phthalimidopyrido[2,1-a]this compound, a conformationally restricted dipeptide mimetic of Val-Phe []. This synthesis involved an intramolecular electrophilic addition at the reactive bridgehead carbon []. This suggests potential for creating libraries of peptidomimetics using this scaffold.

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